![molecular formula C20H15N5O2 B4406226 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B4406226.png)
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide
Vue d'ensemble
Description
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-pyrazinecarboxamide, commonly known as AQ-13, is a synthetic compound that has been studied for its potential as an antimalarial drug. The compound was first synthesized in 2003 by researchers at the University of Nebraska Medical Center. Since then, AQ-13 has been the subject of numerous scientific studies that have explored its mechanism of action, biochemical and physiological effects, and potential as a treatment for malaria.
Mécanisme D'action
The exact mechanism of action of AQ-13 is not fully understood, but it is believed to target the parasite's heme detoxification pathway. AQ-13 has been shown to inhibit the activity of heme oxygenase, an enzyme that is essential for the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. By inhibiting heme oxygenase, AQ-13 disrupts the parasite's ability to detoxify heme, leading to the accumulation of toxic heme within the parasite and ultimately causing its death.
Biochemical and Physiological Effects:
AQ-13 has been shown to have minimal toxicity in both in vitro and in vivo studies. In vitro studies have shown that AQ-13 has a low cytotoxicity profile, indicating that it is not harmful to human cells. In vivo studies in mice have also shown that AQ-13 is well-tolerated and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AQ-13 as a potential antimalarial drug is its high level of efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, AQ-13 has been shown to have minimal toxicity in both in vitro and in vivo studies, indicating that it may be a safe and effective treatment for malaria.
However, there are also some limitations to the use of AQ-13 in lab experiments. For example, the synthesis of AQ-13 can be a complex and time-consuming process, which may limit its widespread use in research. Additionally, further studies are needed to fully understand the mechanism of action of AQ-13 and to determine its potential as a treatment for malaria in human populations.
Orientations Futures
There are several potential future directions for research on AQ-13. One area of focus could be the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of AQ-13 and to determine its potential as a treatment for malaria in human populations. Other potential future directions could include the development of new formulations of AQ-13 for improved delivery and the exploration of AQ-13's potential as a treatment for other parasitic diseases.
Applications De Recherche Scientifique
AQ-13 has been the subject of numerous scientific studies that have explored its potential as an antimalarial drug. In vitro studies have shown that AQ-13 is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. In vivo studies in mice have also shown promising results, with AQ-13 demonstrating a high level of efficacy against malaria.
Propriétés
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c1-27-19-7-6-13(17-12-23-14-4-2-3-5-15(14)24-17)10-16(19)25-20(26)18-11-21-8-9-22-18/h2-12H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLPWOAPSZLYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



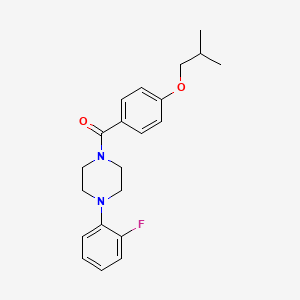
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4406152.png)
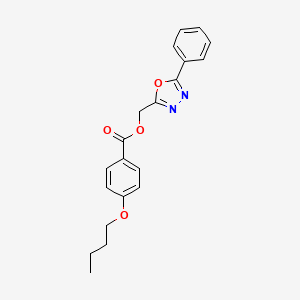
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate](/img/structure/B4406163.png)
![4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)
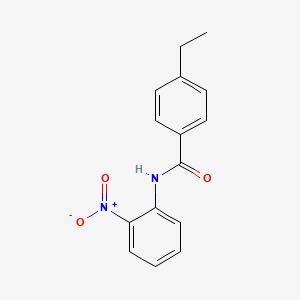
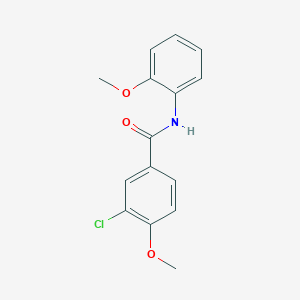
![1-{4-[2-(benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4406176.png)
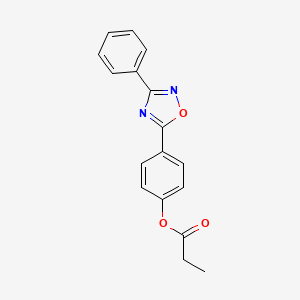
![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406189.png)
![4-cyano-N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B4406192.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B4406211.png)
![1-[4-(2-allyl-4,6-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4406222.png)
![2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4406225.png)